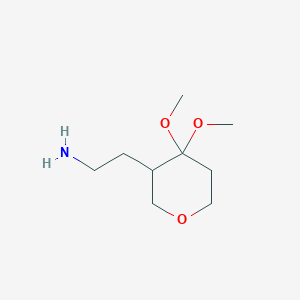

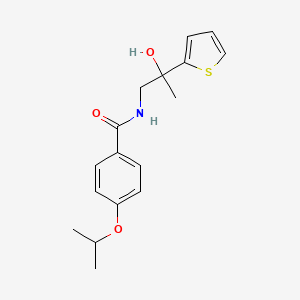

2-(4,4-Dimethoxytetrahydro-2H-pyran-3-yl)ethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4,4-Dimethoxytetrahydro-2H-pyran-3-yl)ethan-1-amine” is a chemical compound with the molecular formula C9H19NO3 . It is related to 4,4-dimethoxytetrahydro-2H-pyran-3-ol , which is a compound with a similar structure.

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H19NO3/c1-11-9(12-2)4-6-13-7-8(9)3-5-10/h8H,3-7,10H2,1-2H3 . This indicates that the compound contains nine carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and three oxygen atoms.Scientific Research Applications

Synthetic Chemistry Applications : One study discusses the synthesis of 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B), a substance considered a cathinone analogue of the phenethylamine 2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine (2C-B), which suggests potential psychoactive effects. The identity of bk-2C-B was confirmed using various analytical techniques including nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry (Power et al., 2015).

Molecular Structural Studies : Another research focused on the synthesis and crystal structures of certain indole and gramine derivatives, involving a substituted 2H-pyran-2-one derivative. This study is significant for understanding the structural aspects of compounds related to 2H-pyran (Kukuljan et al., 2016).

Polymerization and Catalysis : A study explored the solvent and co-catalyst dependent catalytic activity of nickel(II) in the polymerization of ethylene. The ligands used in this study were closely related to the 2H-pyran structure, demonstrating the versatility of these compounds in catalytic processes (Obuah et al., 2014).

Enzymatic Synthesis : The asymmetric enzymatic ketone reduction of 4,4-dimethoxytetrahydro-2H-pyran-3-one was developed to produce a chiral precursor for pharmaceutical intermediates. This process shows the application of 2H-pyran derivatives in pharmaceutical synthesis (Kosjek et al., 2008).

Radiation-Induced Hydrogels : Research on radiation-induced polyvinyl alcohol/acrylic acid hydrogels modified through condensation with various amines, including derivatives related to 2H-pyran, highlights the potential for medical applications due to enhanced thermal stability and biological activity (Aly & El-Mohdy, 2015).

properties

IUPAC Name |

2-(4,4-dimethoxyoxan-3-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-11-9(12-2)4-6-13-7-8(9)3-5-10/h8H,3-7,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMQWJMLBRVCJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCOCC1CCN)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

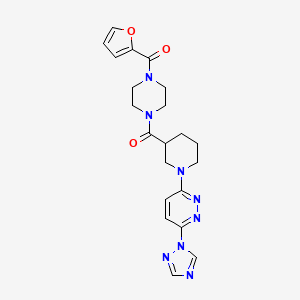

![2-Hexyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2574612.png)

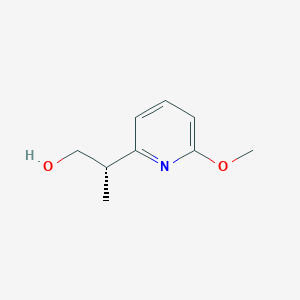

![2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride](/img/structure/B2574614.png)

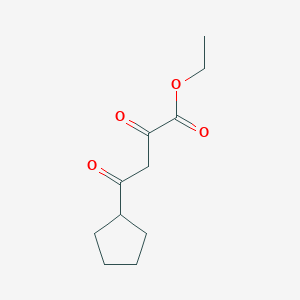

![4-Chloro-2-phenyl-5-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2574616.png)

![Tricyclo[3.3.1.02,7]nonan-6-one](/img/structure/B2574632.png)